molecular formula C13H8Cl2N2O2S B2703623 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477872-33-6

1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2703623
CAS No.: 477872-33-6
M. Wt: 327.18
InChI Key: NRUAXCBWOVICTL-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (CAS: 477872-33-6) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 2,4-dichlorophenylsulfonyl group. Its molecular formula is C₁₃H₈Cl₂N₂O₂S, with a molecular weight of 327.19 g/mol . The sulfonyl group at the 1-position and the dichlorophenyl moiety enhance its electron-withdrawing properties, which are critical for stabilizing reactive intermediates in synthetic chemistry and modulating biological activity . This compound is widely used as a precursor in medicinal chemistry for developing kinase inhibitors and serotonin receptor ligands due to its structural versatility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-10-3-4-12(11(15)8-10)20(18,19)17-7-5-9-2-1-6-16-13(9)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUAXCBWOVICTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolo[2,3-b]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the pyrrolo[2,3-b]pyridine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

Antitumor Activity

Recent studies indicate that derivatives of pyrrolo[2,3-b]pyridine exhibit promising antitumor properties. For instance, compounds containing the pyrrolo structure have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various pyrrolo derivatives that showed significant cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inhibition of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling, has been a focus of research. Compounds derived from pyrrolo structures have demonstrated significant inhibitory effects on MMPs, suggesting their potential in treating inflammatory diseases such as arthritis and cancer metastasis .

Neurological Disorders

Pyrrolo[2,3-b]pyridine derivatives are being explored for their neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems and exhibit analgesic properties. This makes them candidates for treating conditions like neuropathic pain and other neurological disorders .

Diabetes Management

Research has indicated that certain pyrrolo derivatives can enhance insulin sensitivity and glucose uptake in muscle cells. This activity positions them as potential therapeutic agents in managing diabetes by improving glycemic control without directly affecting insulin levels .

Case Studies

StudyFocusFindings
Knutsen et al. (2021)Antidiabetic ActivityDemonstrated that specific pyrrolo derivatives significantly increased insulin sensitivity in adipocytes by up to 37% .
Bond et al. (2020)Antiviral ActivityEvaluated the efficacy of pyrrolo derivatives against respiratory syncytial virus (RSV), identifying compounds with excellent bioavailability and antiviral activity .
Chollet et al. (2019)Anti-inflammatory ActivityReported IC50 values for MMP inhibition showing strong activity against MMP-2, MMP-9, and MMP-13 with values as low as 3 nM .

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to these targets and exerting their effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) improve stability and facilitate electrophilic substitutions. For example, the 2,4-dichlorophenylsulfonyl group enhances metabolic stability compared to non-halogenated analogs . Electron-donating groups (e.g., OCH₃) increase solubility but may reduce electrophilic reactivity .

Synthetic Efficiency :

  • Suzuki-Miyaura couplings (e.g., for 6c and 6d) achieve high yields (87–94%) due to the robustness of boronic acid intermediates .
  • Sulfonation/tosylation reactions (e.g., for 4-chloro derivatives) yield ~78% under mild conditions .

Key Insights:

  • Halogenation : Chlorine atoms (as in the 2,4-dichloro derivative) improve target selectivity and binding affinity via hydrophobic interactions .
  • Sulfonyl Groups : The phenylsulfonyl moiety in the target compound and analogs (e.g., 4-methylphenylsulfonyl) stabilizes π-π stacking interactions in protein binding sites .

Biological Activity

1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo[2,3-b]pyridine core linked to a sulfonyl group and a 2,4-dichlorophenyl ring. The synthesis typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolo[2,3-b]pyridine under basic conditions, often using triethylamine or sodium hydroxide as catalysts. This reaction facilitates the nucleophilic substitution necessary to form the final product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolopyridines have shown effectiveness against various bacterial strains, suggesting that modifications to the sulfonyl group can enhance activity against specific pathogens .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have indicated that similar pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds targeting specific kinases have been shown to reduce tumor growth in preclinical models .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of related compounds in models of neuroinflammation. For instance, one study demonstrated that derivatives could attenuate inflammatory responses in microglial cells, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease . The mechanism involves the inhibition of pro-inflammatory mediators through pathways such as NF-κB signaling.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may act on receptors associated with neurotransmission and immune responses.
  • Signal Transduction Pathways : Inhibiting pathways like NF-κB can lead to decreased production of inflammatory cytokines and improved neuronal survival.

Study on Anticancer Activity

A study evaluating various pyrrolo[2,3-b]pyridine derivatives found that compounds with a similar structure exhibited significant cytotoxicity against human cancer cell lines. The results highlighted the importance of the sulfonyl moiety in enhancing biological activity through improved solubility and bioavailability .

Neuroinflammation Research

In a neuroinflammatory model using lipopolysaccharide (LPS), a derivative of the compound significantly reduced nitric oxide production and expression of inflammatory markers in microglial cells. This suggests that it could be a promising candidate for further development as a neuroprotective agent against conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridineSimilarModerate anticancer
1-[(2,4-Dichlorophenyl)sulfonyl]-1H-pyrrolo[3,2-c]pyridineSimilarLower antimicrobial activity

Q & A

Q. What are the key synthetic pathways for preparing 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?

A common method involves sulfonylation of the NH group in the pyrrolo[2,3-b]pyridine core. For example, reacting 1H-pyrrolo[2,3-b]pyridine with 2,4-dichlorophenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) at low temperatures (273 K) yields the sulfonylated product. This approach is analogous to the synthesis of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which achieved a 78% yield using p-toluenesulfonyl chloride . Optimization may include adjusting stoichiometry or using phase-transfer catalysts like benzyltriethylammonium chloride to enhance reactivity.

Q. How can intermediates be purified after sulfonylation reactions?

Purification often involves filtration through celite to remove insoluble byproducts, followed by solvent evaporation and recrystallization. For example, after sulfonylation, the crude product is suspended in methanol to isolate pure crystals . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for separating isomers or structurally similar impurities.

Q. What solvents are optimal for coupling reactions involving pyrrolo[2,3-b]pyridine derivatives?

Polar aprotic solvents like dimethylformamide (DMF), dimethylsulfoxide (DMSO), or dioxane are preferred for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). These solvents stabilize transition-metal catalysts (e.g., Pd(PPh₃)₄) and improve reaction efficiency .

Advanced Research Questions

Q. How do π-π interactions in the crystal lattice influence the reactivity of sulfonylated pyrrolo[2,3-b]pyridines?

X-ray crystallography of related compounds (e.g., 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) reveals a three-dimensional network stabilized by π-π interactions between aromatic rings (centroid distances ~3.62 Å). These interactions may reduce solubility in nonpolar solvents and affect solid-state reactivity, such as photostability or susceptibility to electrophilic substitution . Computational modeling (e.g., DFT) can predict how substituents modulate these interactions.

Q. What strategies are effective for functionalizing the pyrrolo[2,3-b]pyridine core at the 3- or 5-positions?

Halogenation (e.g., bromination or iodination) at the 3-position can be achieved using N-bromosuccinimide (NBS) or iodine monochloride. For 5-position modifications, directed ortho-metalation (e.g., using LDA or TMPMgCl·LiCl) followed by quenching with electrophiles (e.g., CO₂, aldehydes) is effective. Pd-catalyzed cross-coupling (e.g., with boronic acids) is widely used for introducing aryl/heteroaryl groups .

Q. How can NH-sensitive intermediates be stabilized during multistep synthesis?

The 2,4-dichlorophenylsulfonyl group acts as a protective group, shielding the NH site from undesired reactions (e.g., oxidation or nucleophilic attack). This strategy was validated in the synthesis of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, where the sulfonyl group enabled subsequent metalation or coupling steps without degradation .

Q. What analytical techniques are critical for confirming the regioselectivity of substitutions?

  • NMR : ¹H-¹³C HMBC correlations identify coupling between protons and carbons across bonds.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the dihedral angle (79.6°) between the sulfonylphenyl group and the pyrrolopyridine core .
  • LC-MS : Monitors reaction progress and detects byproducts with high sensitivity.

Methodological Recommendations

  • Optimizing Cross-Coupling : Use degassed solvents and inert atmospheres (argon) to prevent catalyst oxidation. Pre-activate Pd catalysts with ligands (e.g., PPh₃) for improved turnover .
  • Handling Air-Sensitive Intermediates : Employ Schlenk techniques or gloveboxes for metalation steps. Quench reactions with protic solvents (e.g., MeOH) to stabilize reactive species.

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